2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13463042
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13463042.png)
Specification
Molecular Formula | C17H33N3O3 |
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Molecular Weight | 327.5 g/mol |
IUPAC Name | tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)11-13-9-8-10-20(13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 |
Standard InChI Key | SMJFDNUTXLFZGX-KZUDCZAMSA-N |
Isomeric SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N |
SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Canonical SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Introduction
Structural Characterization and Classification
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₃₃N₃O₃ and a molecular weight of 327.46 g/mol . Its structure incorporates a pyrrolidine ring (a five-membered nitrogen-containing heterocycle), an (S)-2-amino-3-methyl-butyryl side chain, and a tert-butyl ester group. The compound belongs to the class of amino acid derivatives and pyrrolidine-based carbamates, making it a valuable intermediate in medicinal chemistry and organic synthesis.
The stereochemistry at the (S)-configured chiral center of the 2-amino-3-methyl-butyryl moiety is critical for biological activity, as enantiomers may exhibit divergent pharmacological profiles. The tert-butyl ester group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, often requiring precise control of temperature, pH, and stereochemistry. Key steps include:
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Coupling Reactions: The (S)-2-amino-3-methyl-butyryl group is introduced via activation of the carboxylic acid (e.g., using coupling agents like EDC or DCC) followed by nucleophilic substitution with a pyrrolidine intermediate.
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Amination: The ethyl-amino-methyl group is appended to the pyrrolidine ring through reductive amination or alkylation, depending on the starting material.
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Protection/Deprotection: The tert-butyl ester is introduced using tert-butoxycarbonyl (Boc) protection strategies, which are later cleaved under acidic conditions (e.g., trifluoroacetic acid) .
Reaction Conditions:
Step | Reagents/Catalysts | Solvents | Temperature |
---|---|---|---|
Coupling | EDC, DIEA | DCM, THF | 0–25°C |
Amination | NaBH₃CN, Et₃N | MeOH, EtOH | RT–40°C |
Protection | Boc₂O, DMAP | DCM, DMF | 0–25°C |
Physical and Chemical Properties
Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₃₃N₃O₃ | |
Molecular Weight | 327.46 g/mol | |
Density | 1.048 ± 0.06 g/cm³ (predicted) | |
Boiling Point | 435.4 ± 20.0°C (predicted) | |
pKa | 8.60 ± 0.29 (predicted) |
Reactivity and Stability
The compound exhibits reactivity typical of pyrrolidine derivatives and carbamates:
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Hydrolysis: The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
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Amine Interactions: The primary and secondary amines participate in hydrogen bonding, salt formation, or coordination with metal ions.
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Oxidation: The 3-methyl group may undergo oxidation to form ketones under strong oxidizing agents.
Thermal stability is moderate, with decomposition likely occurring above 400°C .
Comparative Analysis with Structural Analogues
The compound’s uniqueness lies in its side-chain modifications and stereochemistry, which distinguish it from related molecules:
Compound | Molecular Formula | Key Differences |
---|---|---|
Target Compound | C₁₇H₃₃N₃O₃ | Ethyl-amino-methyl group, (S)-configuration |
3-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₅H₂₉N₃O₃ | Methyl instead of ethyl; lower lipophilicity |
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₆H₃₁N₃O₃ | Enantiomeric form; altered binding kinetics |
Challenges and Future Directions
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Stereochemical Control: Maintaining the (S)-configuration during synthesis requires chiral auxiliaries or asymmetric catalysis.
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Scalability: Optimizing synthesis for industrial production may involve flow chemistry or automated reactors.
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Bioactivity Screening: Prioritizing in vitro assays (e.g., enzyme inhibition, cell viability) to validate therapeutic potential .
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